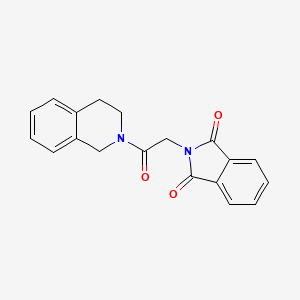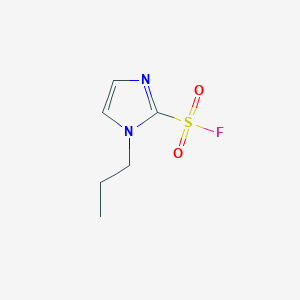
1-Propil-imidazol-2-sulfonil fluoruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylimidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O2S.
Aplicaciones Científicas De Investigación
1-Propylimidazole-2-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: The compound is employed in the development of chemical probes for studying protein interactions and enzyme functions.
Drug Discovery: It serves as a precursor for designing potential drug candidates, particularly those targeting specific protein binding sites.
Materials Science: The compound’s unique reactivity makes it useful in the development of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
1-Propylimidazole-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Biochemical Pathways
1-Propylimidazole-2-sulfonyl fluoride is involved in the sulfur(vi)-fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Pharmacokinetics
The pharmacokinetics of 1-Propylimidazole-2-sulfonyl fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its bioavailability.
Result of Action
The result of the action of 1-Propylimidazole-2-sulfonyl fluoride is the modification of target proteins. This modification can lead to changes in the function of these proteins, potentially leading to various biological effects .
Análisis Bioquímico
Biochemical Properties
1-Propylimidazole-2-sulfonyl fluoride, as a SuFEx warhead, can be appended to small molecules to investigate protein-ligand interactions . It reacts with the catalytic serine in protease enzymes and can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . The reactivity of 1-Propylimidazole-2-sulfonyl fluoride is influenced by cation exchange processes under high-sodium and alkaline pH conditions .
Cellular Effects
The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry, which includes 1-Propylimidazole-2-sulfonyl fluoride, has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This labeling can lead to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .
Molecular Mechanism
The molecular mechanism of 1-Propylimidazole-2-sulfonyl fluoride involves the S (VI)–F bonds being exchanged with incoming nucleophiles to yield stable S (VI)–O and S (VI)–N linked products . Upon binding with other biological targets, 1-Propylimidazole-2-sulfonyl fluoride would be brought into proximity to a nucleophile on the target . This proximity enables 1-Propylimidazole-2-sulfonyl fluoride to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
. The experimental dosages often surpass the normal environmental concentrations and are difficult to compare with human exposures .
Metabolic Pathways
Transport and Distribution
The transport and distribution of 1-Propylimidazole-2-sulfonyl fluoride within cells and tissues are not well-documented. Guidelines exist for the transport, distribution, and handling of anhydrous hydrogen fluoride and hydrofluoric acid solutions, which may provide some insight .
Subcellular Localization
The subcellular localization of 1-Propylimidazole-2-sulfonyl fluoride is not well-documented. The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides .
Métodos De Preparación
The synthesis of 1-Propylimidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . Another method involves a one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Análisis De Reacciones Químicas
1-Propylimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals is a notable reaction, leading to the formation of diverse functionalized sulfonyl fluorides.
Common reagents used in these reactions include sulfuryl fluoride gas and other solid reagents like FDIT and AISF . The major products formed from these reactions are typically sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
Comparación Con Compuestos Similares
1-Propylimidazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and use in chemical biology.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfonyl Fluoride-Containing Probes: These probes are used for labeling protein binding sites and studying enzyme mechanisms.
The uniqueness of 1-Propylimidazole-2-sulfonyl fluoride lies in its specific reactivity and stability, making it a valuable tool in various scientific applications.
Propiedades
IUPAC Name |
1-propylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDWXOZFUVPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2562483.png)
![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
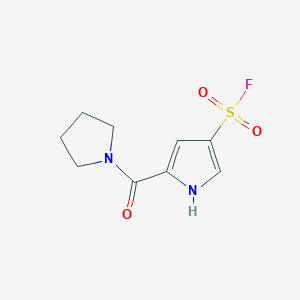
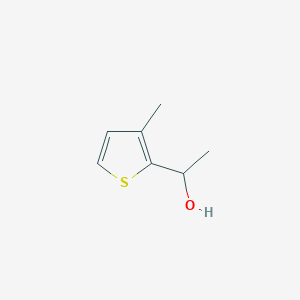
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)
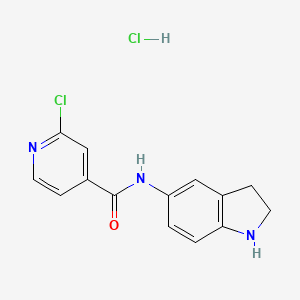
![2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2562492.png)
![2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)
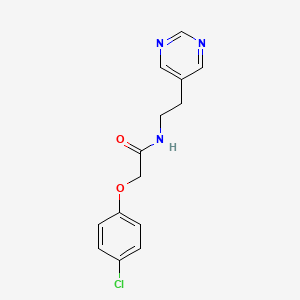
![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)
![(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2562500.png)
